molecular formula C9H9F2NO B13250701 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13250701
M. Wt: 185.17 g/mol
InChI Key: BKBLOLZHKWEOLE-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of fluorine atoms at the 6 and 7 positions, along with a methyl group at the 2 position, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6,7-difluoro-2-methylbenzofuran.

    Amination Reaction: The precursor undergoes an amination reaction, where an amine group is introduced at the 3 position. This can be achieved using reagents like ammonia or primary amines under specific conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atoms and amine group can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,7-Difluoro-2-methylbenzofuran: Lacks the amine group at the 3 position.

    2-Methyl-2,3-dihydro-1-benzofuran-3-amine: Lacks the fluorine atoms at the 6 and 7 positions.

    6,7-Difluoro-1-benzofuran: Lacks the methyl group at the 2 position and the amine group at the 3 position.

Uniqueness

6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the combination of fluorine atoms, a methyl group, and an amine group in its structure. This unique combination can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9F2NO/c1-4-8(12)5-2-3-6(10)7(11)9(5)13-4/h2-4,8H,12H2,1H3

InChI Key

BKBLOLZHKWEOLE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C(=C(C=C2)F)F)N

Origin of Product

United States

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